molecular formula C15H24N2O B6103999 4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline

Cat. No.: B6103999
M. Wt: 248.36 g/mol
InChI Key: LNBIUOJXVXIDOK-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline is an organic compound that features a morpholine ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the molecule. The process involves the reaction of formaldehyde, 2,6-dimethylmorpholine, and N,N-dimethylaniline under controlled conditions . The desired product is obtained as a brownish-yellow powder with a melting point of 193–194 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Mannich reaction remains a viable method for large-scale synthesis due to its efficiency and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both a morpholine ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBIUOJXVXIDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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